N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide is a complex organic compound that features a benzodioxole ring and a tetrahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydroisoindole Moiety: This might involve the reduction of isoindole derivatives.
Coupling Reaction: The final step could involve coupling the benzodioxole and tetrahydroisoindole intermediates using amide bond formation techniques, such as using carbodiimides as coupling agents.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions might target the carbonyl groups in the tetrahydroisoindole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, especially if they interact with specific biological targets.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-aminobutanamide
- N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-2-yl)butanamide
Uniqueness
What sets N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide apart from similar compounds might be its specific structural features, such as the combination of the benzodioxole and tetrahydroisoindole moieties, which could confer unique chemical reactivity or biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(20-12-7-8-15-16(10-12)26-11-25-15)6-3-9-21-18(23)13-4-1-2-5-14(13)19(21)24/h1-2,7-8,10,13-14H,3-6,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQUVPVWCCRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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